molecular formula C10H9F2NO B6239595 N-(2,2-difluorocyclopropyl)benzamide CAS No. 2445786-36-5

N-(2,2-difluorocyclopropyl)benzamide

Cat. No.: B6239595
CAS No.: 2445786-36-5
M. Wt: 197.2
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Description

N-(2,2-difluorocyclopropyl)benzamide is an organic compound that features a benzamide group attached to a difluorocyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocyclopropyl)benzamide typically involves the reaction of 2,2-difluorocyclopropylamine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorocyclopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-(2,2-difluorocyclopropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,2-difluorocyclopropyl)benzamide involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl ring but differ in their functional groups attached to the ring.

    Benzamide derivatives: Compounds with variations in the substituents on the benzamide group.

Uniqueness

N-(2,2-difluorocyclopropyl)benzamide is unique due to the presence of both the difluorocyclopropyl ring and the benzamide group. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

2445786-36-5

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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